An In-depth Technical Guide to 2-Bromo-4-fluoropyridine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Bromo-4-fluoropyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-4-fluoropyridine, a key building block in modern organic synthesis. This document details its chemical and physical properties, provides insights into its synthesis and reactivity, and outlines its significant applications, particularly in the fields of pharmaceutical development and material science.
Core Properties of 2-Bromo-4-fluoropyridine
2-Bromo-4-fluoropyridine is a halogenated pyridine (B92270) derivative valued for its unique reactivity, which allows for the introduction of diverse functional groups into a molecular scaffold.[1] Its properties are summarized in the tables below.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 357927-50-5 | [2] |
| Molecular Formula | C₅H₃BrFN | [2] |
| Molecular Weight | 175.99 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Density | 1.699 g/mL at 25 °C | [2] |
| Boiling Point | 188 ± 20 °C (predicted) | [1] |
| Refractive Index (n20/D) | 1.537 | [2] |
| Purity | ≥96-98% | [1][2] |
Safety Information
| Hazard | Description |
| Signal Word | Danger |
| Hazard Statements | H302 (Harmful if swallowed), H318 (Causes serious eye damage) |
| Precautionary Statements | P264, P270, P280, P301 + P312, P305 + P351 + P338, P501 |
| Flash Point | 76.7 °C (170.1 °F) - closed cup |
Note: This is a summary of safety information. Please refer to a full Safety Data Sheet (SDS) before handling this chemical.
Spectroscopic Characteristics
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¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with coupling patterns influenced by the bromine, fluorine, and nitrogen atoms in the pyridine ring. For comparison, the ¹H NMR spectrum of the parent 2-bromopyridine (B144113) shows signals at approximately δ 8.31, 7.17, 7.46, and 7.40 ppm.[3]
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¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the five carbon atoms in the pyridine ring. The chemical shifts will be significantly influenced by the electronegative fluorine and bromine substituents. Studies on fluoropyridines provide extensive data on carbon-fluorine coupling constants, which would be a key feature in the ¹³C NMR spectrum of 2-Bromo-4-fluoropyridine.[4][5]
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IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for C-H, C=C, and C-N stretching vibrations of the pyridine ring. The presence of the C-Br and C-F bonds will also give rise to specific absorption bands in the fingerprint region. The IR spectrum of 2-bromopyridine can be used as a reference.[6]
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Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (175.99 g/mol ). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments.
Synthesis and Reactivity
Synthesis of 2-Bromo-4-fluoropyridine
A common synthetic route to 2-Bromo-4-fluoropyridine involves a modified Balz-Schiemann reaction starting from 2-aminopyridine. The general steps are outlined below:
Caption: Synthetic pathway to 2-Bromo-4-fluoropyridine.
A detailed experimental protocol for a similar synthesis of 4-fluoropyridine involves the diazotization of 4-aminopyridine (B3432731) with sodium nitrite (B80452) in an aqueous solution of tetrafluoroboric acid, followed by thermal decomposition of the resulting diazonium salt.[7] Subsequent bromination would yield the target compound.
Key Reactions and Experimental Protocols
2-Bromo-4-fluoropyridine is a versatile substrate for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Its utility is particularly prominent in Suzuki and Sonogashira coupling reactions.
The Suzuki coupling reaction is a powerful method for forming biaryl compounds. The bromine atom at the 2-position of 2-Bromo-4-fluoropyridine readily participates in this palladium-catalyzed reaction with boronic acids or their esters.
Experimental Workflow for Suzuki Coupling
Caption: General workflow for a Suzuki coupling reaction.
Detailed Protocol (Adapted from similar reactions):
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Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, combine 2-Bromo-4-fluoropyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask. Then, add a degassed solvent system, such as a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
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Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.
The Sonogashira coupling allows for the formation of a carbon-carbon bond between the sp-hybridized carbon of a terminal alkyne and the sp²-hybridized carbon of an aryl or vinyl halide. 2-Bromo-4-fluoropyridine serves as an excellent coupling partner in this palladium- and copper-catalyzed reaction.[1] This reaction is instrumental in synthesizing substituted alkynylpyridines, which are valuable intermediates in medicinal chemistry.[8]
Experimental Workflow for Sonogashira Coupling
Caption: General workflow for a Sonogashira coupling reaction.
Detailed Protocol (Adapted from similar reactions): [8]
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Reaction Setup: To a solution of 2-Bromo-4-fluoropyridine (1.0 equiv.) and the terminal alkyne (1.1 equiv.) in a suitable solvent such as a mixture of THF and triethylamine (B128534) (e.g., 2:1 ratio), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the copper(I) co-catalyst (e.g., CuI, 10 mol%).
-
Inert Atmosphere: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the desired alkynylpyridine.
Applications in Research and Development
2-Bromo-4-fluoropyridine is a highly sought-after intermediate in several areas of chemical research and industry.
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Pharmaceutical Development: The fluorinated pyridine motif is a common feature in many biologically active molecules. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] Consequently, 2-Bromo-4-fluoropyridine is a crucial starting material for the synthesis of potential anti-cancer, anti-inflammatory, and antimicrobial agents.[1]
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Agrochemicals: This compound is also utilized in the synthesis of advanced pesticides and herbicides, contributing to the development of more effective and selective crop protection agents.
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Material Science: Derivatives of 2-Bromo-4-fluoropyridine are being explored for their applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of the fluorinated pyridine unit can modulate the electronic properties of materials, leading to improved device performance. It is also used in creating novel ligands for catalysts and in the synthesis of specialized polymers with enhanced thermal and chemical resistance.[1]
Conclusion
2-Bromo-4-fluoropyridine is a versatile and valuable reagent for organic synthesis. Its distinct reactivity, facilitated by the presence of both bromine and fluorine substituents on the pyridine ring, allows for the efficient construction of complex molecular architectures. This technical guide has provided a detailed overview of its properties, synthetic methods, and key applications, underscoring its importance for professionals in drug discovery, materials science, and chemical research. As the demand for novel and functionalized heterocyclic compounds continues to grow, the utility of 2-Bromo-4-fluoropyridine is expected to expand even further.
References
- 1. ossila.com [ossila.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 2-Bromopyridine(109-04-6) 1H NMR [m.chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-Bromopyridine(109-04-6) IR Spectrum [chemicalbook.com]
- 7. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
